molecular formula C8H13Br B2716166 (1S,5R)-1-(2-Bromoethyl)bicyclo[3.1.0]hexane CAS No. 2378490-68-5

(1S,5R)-1-(2-Bromoethyl)bicyclo[3.1.0]hexane

Cat. No. B2716166
M. Wt: 189.096
InChI Key: ATJLOGUYHHJDHC-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents, products, and conditions of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .

Scientific Research Applications

Reactivity and Ring Transformation

  • Nucleophile Ring Opening and Fragmentation : The study of 1-Aza-bicyclo[2.2.0]hexane derivatives reveals insights into ring-opening and fragmentation reactions under various conditions, highlighting the compound's inherent instability and reactivity, which are attributed to strain and weakening of specific bonds in the bicyclic structure (Grob & Krasnobajew, 1964).

Catalytic Transformations

  • Catalytic Isomerization : A study demonstrates the cycloisomerization of 1,5-enynes catalyzed by cationic triphenylphosphinegold(I) complexes to produce bicyclo[3.1.0]hexenes. This process tolerates various substitutions, leading to a wide array of bicyclo[3.1.0]hexane structures and showcasing the versatility of this core structure in synthesis applications (Luzung, Markham, & Toste, 2004).

Molecular and Structural Insights

  • Cyclopropanone and Bicyclo[3.1.0]hexan-6-one Synthesis : The in situ preparation of cyclopropanones with the bicyclo[3.1.0]hexan-6-one skeleton, and subsequent rearrangements, offer a pathway to synthesize structurally complex molecules, illustrating the compound's utility in creating intricate molecular architectures (Sorensen & Sun, 1996).

Biologically Relevant Structures

  • GABA Analogues and Biological Activity : The design and synthesis of bicyclo[3.1.0]hexane derivatives as locked analogues of biologically active molecules, such as GABA, highlight its application in drug discovery and the development of novel therapeutic agents. These compounds demonstrate potential for various biological activities and as tools for understanding receptor-ligand interactions (Jimeno, Pericàs, Wessel, Alker, & Müller, 2011).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, and environmental impact .

properties

IUPAC Name

(1S,5R)-1-(2-bromoethyl)bicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br/c9-5-4-8-3-1-2-7(8)6-8/h7H,1-6H2/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJLOGUYHHJDHC-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2(C1)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@@]2(C1)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-1-(2-Bromoethyl)bicyclo[3.1.0]hexane

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